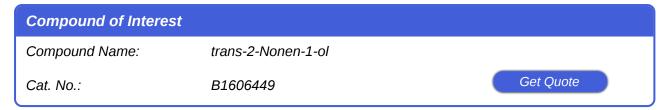


# Toxicological Profile of trans-2-Nonen-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

trans-2-Nonen-1-ol is an unsaturated fatty alcohol with a characteristic green, melon-like aroma, utilized in the flavor and fragrance industries.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of trans-2-Nonen-1-ol, synthesizing available data on its acute toxicity, irritation potential, genotoxicity, and metabolism. While specific quantitative toxicity values for trans-2-Nonen-1-ol are not readily available in the public domain, this guide details the standard experimental protocols used for its safety assessment, in line with international guidelines. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety of this compound.

## **Chemical and Physical Properties**

**trans-2-Nonen-1-ol** is a medium-chain primary alcohol.[3] Its key chemical and physical properties are summarized below.



Property	Value	Reference
Chemical Name	(E)-non-2-en-1-ol	[3]
Synonyms	trans-2-Nonenol, (E)-2- Nonenol	[4]
CAS Number	31502-14-4	[5]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O	[3]
Molecular Weight	142.24 g/mol	[3]
Appearance	Colorless to almost colorless clear liquid	[5]
Odor	Waxy, green, fatty, with melon and cucumber notes	[1][6]
Boiling Point	105 °C @ 12 mm Hg	[3]
Density	0.835 - 0.845 g/cm <sup>3</sup>	[3]
Solubility	Insoluble in water; soluble in ethanol	[3]

# **Toxicological Assessment**

The toxicological evaluation of **trans-2-Nonen-1-ol** encompasses assessments of acute toxicity, skin and eye irritation, and genotoxicity.

## **Acute Toxicity**

Quantitative data on the acute oral and dermal toxicity (LD50 values) of **trans-2-Nonen-1-ol** are not specified in the reviewed literature.[6][7] However, it is generally considered to be of low acute toxicity.[1]

Experimental Protocol: Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

#### Foundational & Exploratory





The study is typically conducted in a stepwise manner using a small number of animals (usually rats).

- Dose Administration: A starting dose (e.g., 300 mg/kg body weight) of the test substance is administered by gavage to a single animal.
- Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
- Dose Adjustment: Based on the outcome, the dose for the next animal is adjusted up or down. If the first animal survives, a higher dose is given to the next animal. If it dies, a lower dose is used.
- Endpoint: The test is concluded when the dose causing no mortality and the dose causing mortality are identified, or when no mortality is observed at the highest dose level (e.g., 2000 mg/kg).

#### **Skin Irritation**

Studies conducted according to OECD Guideline 404 have shown that substances with similar properties to **trans-2-Nonen-1-ol** are not classified as skin irritants. One such study on a comparable substance reported a primary irritation score of "0.00".[8]

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[9][10][11][12]

- Test Animals: Young adult albino rabbits (New Zealand White) are typically used.[8]
- Application: 0.5 mL of the liquid test substance is applied to a small area (approx. 6 cm²) of shaved, intact skin on the back of the animal. The site is covered with a semi-occlusive dressing.[8]
- Exposure: The duration of exposure is 4 hours.[8][10]
- Observation: After removal of the dressing, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days to assess the reversibility of any effects.[8][11]



 Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale). The mean scores for erythema and edema are calculated to determine the irritation potential.[8]



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**Diagram 1:** Experimental workflow for an acute dermal irritation study (OECD 404).

#### **Eye Irritation**

**trans-2-Nonen-1-ol** is considered to be a mild eye irritant.[1] A study on a similar substance following OECD Guideline 405 resulted in a classification of "minimally irritating," with a highest total mean score of 7.3.[13] Ocular responses were resolved by day 8.[13]

Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to produce irritation or corrosion in the eye.[14] [15][16][17]

- Test Animals: Albino rabbits are the recommended species.[13]
- Administration: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]
- Anesthesia: Local (ocular) anesthesia may be used prior to instillation to minimize pain.[13]
- Observation: The eyes are examined for reactions in the cornea (opacity), iris, and conjunctiva (redness, chemosis) at 1, 24, 48, and 72 hours after application. The observation period can be extended to 21 days.[13][17]



 Scoring: Lesions are scored based on a standardized system. The mean scores for each observation point are used to classify the irritation potential.[13]



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**Diagram 2:** Experimental workflow for an acute eye irritation study (OECD 405).

## Genotoxicity

**trans-2-Nonen-1-ol** is not considered to be genotoxic. Genotoxicity studies, including the Ames test and in vitro micronucleus assay, on similar substances have yielded negative results.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

- Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations are used.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).
- Incubation: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the bacteria need to grow.



Endpoint: The number of revertant colonies (colonies that have mutated back to a state
where they can synthesize the required amino acid) is counted. A significant, dosedependent increase in the number of revertant colonies compared to the control indicates a
mutagenic potential.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus in mammalian cells.

- Cell Cultures: Human lymphocytes or established cell lines (e.g., CHO, TK6) are used.
- Treatment: The cells are treated with the test substance at several concentrations, with and without metabolic activation (S9).
- Cytokinesis Block: Cytochalasin B is added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one mitosis.
- Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
- Analysis: The cells are examined microscopically for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of daughter cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

## **Repeated-Dose Toxicity**

Specific data from subchronic (e.g., 90-day) oral toxicity studies for **trans-2-Nonen-1-ol**, which would establish a No-Observed-Adverse-Effect Level (NOAEL), are not available in the reviewed literature.

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

- Test Animals: Typically, rats are used.
- Dose Groups: At least three dose levels and a control group are included.



- Administration: The test substance is administered orally (e.g., by gavage) daily for 90 days.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
- Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for pathological changes.
- Endpoint: The NOAEL is determined as the highest dose at which no adverse treatment-related effects are observed.[18][19][20]

# **Reproductive and Developmental Toxicity**

There is no specific data available from reproductive and developmental toxicity screening tests for **trans-2-Nonen-1-ol**.[6]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

This screening test provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring.[21]

- Test Animals: Rats are commonly used.
- Treatment Period: Males are dosed for a minimum of four weeks (two weeks prior to mating, during mating, and two weeks post-mating). Females are dosed for two weeks prior to mating, during mating, gestation, and lactation.
- Endpoints:
  - Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, and organ weights are recorded.
  - Offspring: The number of live and dead pups, pup weight, and general physical condition are assessed.

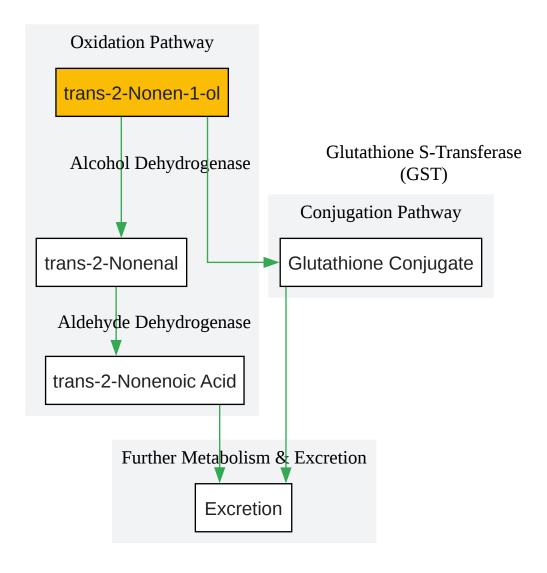


### **Metabolism and Toxicokinetics**

The specific metabolic pathway of **trans-2-Nonen-1-ol** has not been fully elucidated. However, based on the metabolism of structurally related  $\alpha,\beta$ -unsaturated aldehydes and alcohols, a probable metabolic route can be proposed.[22][23] The primary routes of metabolism are likely oxidation and conjugation with glutathione.

- Oxidation: The primary alcohol group of trans-2-Nonen-1-ol can be oxidized by alcohol
  dehydrogenase to form the corresponding aldehyde, trans-2-nonenal. This aldehyde can be
  further oxidized by aldehyde dehydrogenase to trans-2-nonenoic acid.
- Glutathione Conjugation: The electrophilic nature of the α,β-unsaturated system makes it susceptible to nucleophilic attack by glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This is a major detoxification pathway.
- Further Metabolism: The resulting acid and conjugates can be further metabolized and subsequently excreted.





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Diagram 3: Proposed metabolic pathway for trans-2-Nonen-1-ol.

## Conclusion

trans-2-Nonen-1-ol is a flavoring and fragrance ingredient with a low order of acute toxicity. It is not a skin irritant and is classified as minimally irritating to the eyes. The available data suggests that it is not genotoxic. While specific quantitative data for repeated-dose and reproductive toxicity are lacking, the established use of this substance in consumer products without significant adverse reports, coupled with the negative findings in genotoxicity assays, supports its continued safe use at current levels of exposure. The likely metabolic pathways involve efficient detoxification through oxidation and glutathione conjugation. This technical



guide provides a framework for understanding the toxicological profile of **trans-2-Nonen-1-ol** and outlines the standard methodologies for its safety assessment.

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- To cite this document: BenchChem. [Toxicological Profile of trans-2-Nonen-1-ol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606449#toxicological-profile-of-trans-2-nonen-1-ol]

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